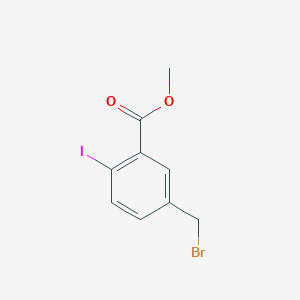
Methyl 5-(bromomethyl)-2-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(bromomethyl)-2-iodobenzoate: is an organic compound characterized by a benzene ring substituted with a methyl group, a bromomethyl group, and an iodine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through halogenation of methyl benzoate. The reaction involves the substitution of hydrogen atoms on the benzene ring with bromine and iodine atoms.
Grignard Reaction: Another method involves the formation of a Grignard reagent from an alkyl halide, followed by reaction with carbon dioxide and subsequent esterification.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Continuous flow reactors are also employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromomethyl or iodomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Cyanides, amides.
科学研究应用
Chemistry: Methyl 5-(bromomethyl)-2-iodobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: It is utilized in the development of diagnostic agents and therapeutic drugs. Industry: The compound finds applications in material science for the synthesis of advanced polymers and coatings.
作用机制
The mechanism by which Methyl 5-(bromomethyl)-2-iodobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
Methyl 5-(bromomethyl)picolinate: Similar in structure but differs in the position of the bromomethyl group.
Methyl 2-iodobenzoate: Lacks the bromomethyl group, altering its reactivity and applications.
Uniqueness: Methyl 5-(bromomethyl)-2-iodobenzoate is unique due to its combination of bromomethyl and iodomethyl groups on the benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C9H8BrIO2 |
|---|---|
分子量 |
354.97 g/mol |
IUPAC 名称 |
methyl 5-(bromomethyl)-2-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 |
InChI 键 |
RSIGUXMOCYBLES-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)



![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)
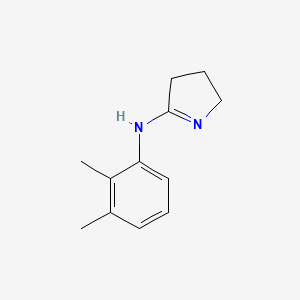
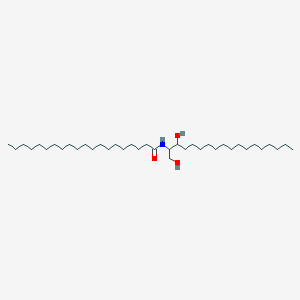
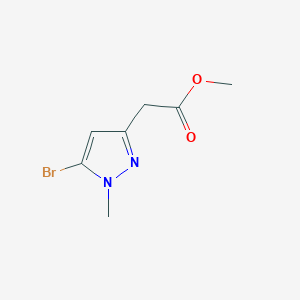
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)

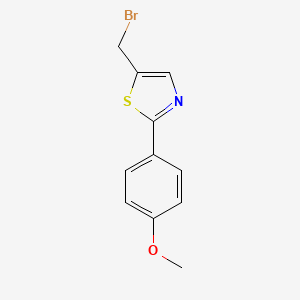
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
